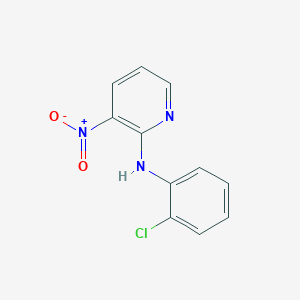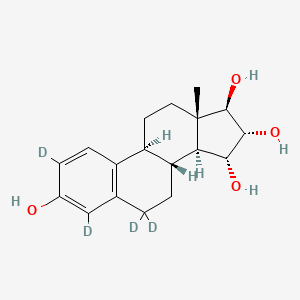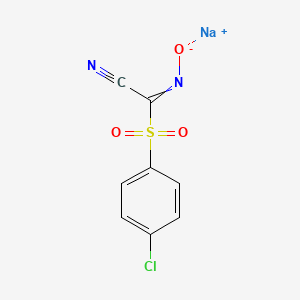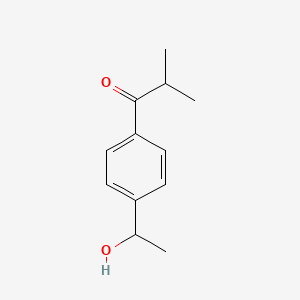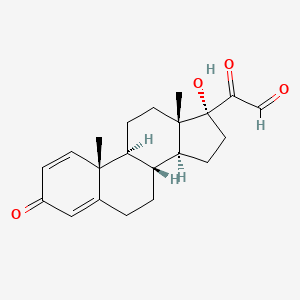
21-Dehydro-11-deoxy Prednisolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Dehydro-11-deoxy Prednisolone is a derivative of Prednisolone, a well-known glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is often studied as an impurity of Prednisolone and has applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro-11-deoxy Prednisolone typically involves the chemical transformation of Prednisolone. One common method includes the use of microbial transformation, where specific bacteria such as Corynebacterium simplex are employed to promote hydrolysis and other chemical modifications .
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with diosgenin, a steroid sapogenin. The process involves a combination of chemical and biotechnological steps, including hydroxylation and dehydrogenation, to achieve the desired molecular structure .
Analyse Chemischer Reaktionen
Types of Reactions: 21-Dehydro-11-deoxy Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride (SOCl₂) or alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
21-Dehydro-11-deoxy Prednisolone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for the analysis of Prednisolone impurities.
Biology: Studied for its effects on cellular processes and as a tool for understanding glucocorticoid receptor interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound for developing new anti-inflammatory drugs.
Industry: Utilized in the production of corticosteroid drugs and in quality control processes.
Wirkmechanismus
The mechanism of action of 21-Dehydro-11-deoxy Prednisolone involves its interaction with the glucocorticoid receptor. Upon binding to the receptor, it mediates changes in gene expression that lead to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
11-Deoxycorticosterone: A precursor to aldosterone with mineralocorticoid activity.
11-Deoxycortisol: An intermediate in cortisol biosynthesis with limited biological activity.
Uniqueness: 21-Dehydro-11-deoxy Prednisolone is unique due to its specific structural modifications, which differentiate it from other corticosteroids. These modifications influence its binding affinity to the glucocorticoid receptor and its overall pharmacological profile.
Eigenschaften
Molekularformel |
C21H26O4 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C21H26O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h5,8,11-12,15-17,25H,3-4,6-7,9-10H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
SRDDRGYTLLHZFP-OBQKJFGGSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B13863474.png)
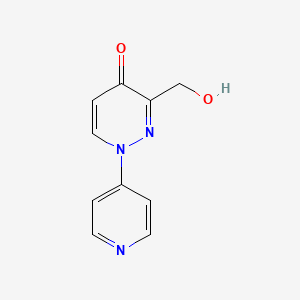
![4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)](/img/structure/B13863483.png)



![[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)



